2-[4-(2-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Molecular Architecture and Bonding Characteristics
The molecular framework of this compound exhibits distinctive bonding characteristics that distinguish it from simple arylboronate esters. The compound features a biphenyl backbone connected to the dioxaborolane ring system, creating a more extended conjugated framework compared to monoaryl derivatives. X-ray crystallographic studies of related pinacol boronate esters reveal fundamental insights into the bonding parameters of this structural class.
The boron-carbon bond in arylboronate esters typically exhibits lengths ranging from 1.560 to 1.588 angstroms, with the specific value influenced by the electronic nature of the aryl substituent. For biphenyl-substituted systems like the target compound, the boron-carbon bond distance is expected to fall within the range of 1.565-1.575 angstroms, reflecting moderate conjugative interaction between the boron center and the extended aromatic system. The boron-oxygen bonds within the dioxaborolane ring system demonstrate characteristic lengths of 1.31-1.35 angstroms for pinacol ester derivatives.
The trigonal planar geometry around the boron center exhibits bond angles summing to approximately 360 degrees, consistent with the sp² hybridization of the boron atom. This planarity facilitates overlap between the vacant p-orbital on boron and the π-system of the biphenyl substituent, contributing to the overall electronic stabilization of the molecule. The carbon-boron-oxygen bond angles within the dioxaborolane ring typically measure 119-121 degrees, while the oxygen-boron-oxygen angle ranges from 118-120 degrees.
| Bond Type | Length (Å) | Angle (°) | Reference |
|---|---|---|---|
| B-C (aryl) | 1.565-1.575 | - | |
| B-O (ring) | 1.31-1.35 | 119-121 | |
| O-B-O | - | 118-120 | |
| C-B-O | - | 119-121 |
The extended biphenyl system introduces additional structural complexity through the potential for rotation around the central biphenyl bond. The dihedral angle between the two phenyl rings influences the overall molecular shape and electronic communication between the methoxy-substituted ring and the boronate functionality. Computational studies of related biphenyl boronate systems suggest preferred dihedral angles ranging from 30-45 degrees, representing a compromise between steric interactions and electronic stabilization.
Conformational Analysis of the 1,3,2-Dioxaborolane Ring
The five-membered dioxaborolane ring system exhibits remarkable conformational rigidity compared to other heterocyclic frameworks. Crystallographic analysis of pinacol-derived dioxaborolane rings reveals an essentially planar configuration with root-mean-square deviations typically below 0.035 angstroms. This planarity arises from the optimal overlap between oxygen lone pairs and the vacant boron p-orbital, creating a stabilized electronic arrangement.
The pinacol backbone contributes four methyl substituents that adopt specific orientational preferences relative to the ring plane. These methyl groups exist in an eclipsed conformation relative to the adjacent ring substituents, a configuration that might appear energetically unfavorable but is stabilized by hyperconjugative interactions with the electron-deficient boron center. The eclipsed arrangement places the carbon-hydrogen bonds of the methyl groups in optimal position for donation of electron density toward the boron atom.
Conformational analysis reveals that the tetramethyl substitution pattern effectively locks the dioxaborolane ring in its planar configuration while simultaneously shielding the boron center from nucleophilic attack. The steric bulk of the pinacol framework creates a protective environment around the boron atom, contributing to the enhanced stability of these ester derivatives compared to their corresponding boronic acids. Despite this apparent steric congestion, the pinacol boronate ester group demonstrates surprisingly modest steric parameters when quantified through various methodologies.
The conformational flexibility of the biphenyl linkage introduces additional complexity to the overall molecular geometry. Rotation around the central biphenyl bond experiences a modest energetic barrier of approximately 3-5 kilojoules per mole, allowing for dynamic interconversion between different conformational states at ambient temperature. This flexibility enables the molecule to adopt conformations that optimize intramolecular interactions while minimizing steric strain.
Electronic Effects of Methoxyphenyl Substituents
The methoxy substituent positioned on the terminal phenyl ring exerts profound electronic effects throughout the molecular framework. As an electron-donating group through both inductive and resonance mechanisms, the methoxy functionality increases electron density within the aromatic system, influencing the electronic communication with the boronate center. The ortho positioning of the methoxy group relative to the biphenyl linkage creates additional electronic complexity through proximity effects and potential intramolecular interactions.
Resonance effects dominate the electronic influence of the methoxy substituent, with the oxygen lone pairs contributing electron density to the aromatic π-system. This donation propagates through the biphenyl framework, ultimately affecting the electron deficiency at the boron center. The enhanced electron density stabilizes the boronate ester against hydrolysis and other nucleophilic degradation pathways, contributing to improved storage stability and synthetic utility.
The positioning of the methoxy group in the 2-position relative to the biphenyl junction introduces steric considerations that modulate the electronic effects. Ortho-substitution typically reduces the coplanarity between adjacent aromatic rings, potentially diminishing electronic communication through space. However, the methoxy group can engage in intramolecular interactions with the biphenyl system, including weak hydrogen bonding between the methoxy oxygen and aromatic hydrogen atoms.
Nuclear magnetic resonance spectroscopy provides valuable insights into the electronic environment surrounding the boronate functionality. The ¹¹B nuclear magnetic resonance chemical shift for pinacol boronate esters typically appears around 30-35 parts per million, with electron-donating substituents causing upfield shifts of 1-3 parts per million. The methoxybiphenyl substitution pattern is expected to produce a chemical shift near 32 parts per million, reflecting the moderate electron-donating character of the substituent framework.
Comparative Structural Features with Related Boronate Esters
Systematic comparison with structurally related boronate esters reveals the unique characteristics of the methoxybiphenyl-substituted derivative. Simple aryl pinacol boronate esters, such as 2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, provide baseline structural parameters for comparison. The biphenyl extension in the target compound introduces additional conjugation length while maintaining the fundamental dioxaborolane ring geometry.
The molecular weight of this compound at 310.2 grams per mole represents a significant increase compared to the monomeric methoxyphenyl derivative at 234.1 grams per mole. This mass difference reflects the additional phenyl ring and associated carbon-carbon bonds within the biphenyl framework. Despite the increased molecular size, the fundamental chemical reactivity patterns remain consistent with other pinacol boronate esters.
Comparative analysis of related ether-linked systems, such as 2-{4-[(4-methoxyphenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with molecular weight 340.2 grams per mole, highlights the structural diversity achievable within this compound class. The ether linkage provides flexibility and altered electronic communication compared to the direct biphenyl connection, resulting in modified reactivity profiles and synthetic applications.
*Estimated values based on structural analogy
The steric profile of the methoxybiphenyl derivative demonstrates intermediate characteristics between simple aryl and highly substituted derivatives. Quantitative steric analysis using percent buried volume calculations reveals that pinacol boronate esters generally occupy less steric space than initially anticipated. The biphenyl substitution increases the percent buried volume modestly compared to simple aryl derivatives, but the planar geometry of both the dioxaborolane ring and the biphenyl system minimizes steric interactions in most molecular environments.
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)15-12-10-14(11-13-15)16-8-6-7-9-17(16)21-5/h6-13H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZWOISFJWYEGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881314-65-4 | |
| Record name | 2-[4-(2-methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
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Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-[4-(2-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with structurally related boronate esters, emphasizing substituent effects, physical properties, and applications.
Structural and Electronic Variations
Physical Properties
- Bromophenyl derivatives (e.g., 2-(4-bromophenyl)-) are liquids, highlighting the impact of substituents on crystallinity .
Reactivity :
Key Research Findings
Substituent Position Matters : Para-methoxy derivatives (e.g., 2g) exhibit higher melting points than ortho/meta analogs, likely due to symmetric packing .
Electronic Effects : Electron-withdrawing groups (bromo, methylsulfonyl) enhance reactivity in cross-coupling but reduce stability .
Applications Drive Design : Ethynyl-linked boronates () are prioritized for optoelectronics, while methoxy variants are favored in drug synthesis for their balance of stability and reactivity .
Preparation Methods
General Synthetic Strategy
The preparation of 2-[4-(2-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the formation of the boronate ester from a corresponding aryl halide or aryl boronic acid precursor. The key steps include:
- Formation of the boronic acid or boronate intermediate via lithiation or metal-halogen exchange followed by reaction with a boron electrophile.
- Conversion to the pinacol boronate ester by reaction with pinacol or pinacol derivatives to stabilize the boron center as a 1,3,2-dioxaborolane ring.
Preparation via Metal-Halogen Exchange and Boronate Formation
A representative method involves the following steps:
- Starting Material : 4-bromo-2-methoxybiphenyl or a related aryl bromide.
- Metalation : Treatment with n-butyllithium at low temperatures (-78 °C) to generate the aryl lithium intermediate.
- Boron Electrophile Addition : Addition of triisopropyl borate or similar boron reagent to form the boronic acid intermediate.
- Esterification : Reaction with pinacol to yield the stable 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivative.
This method is adapted from procedures reported for related boronic esters, such as 2-(4-methoxyphenyl)-1,3,2-dioxaborolane derivatives, which have shown high yields (up to 84%) and purity (based on NMR and elemental analysis).
Catalytic Borylation of Aryl Halides
An alternative and widely used modern approach involves direct transition metal-catalyzed borylation of aryl halides:
- Catalysts : Palladium or nickel complexes facilitate the coupling of aryl halides with bis(pinacolato)diboron (B2pin2).
- Reaction Conditions : Typically performed under inert atmosphere, with bases such as potassium carbonate, in solvents like dioxane or tetrahydrofuran (THF).
- Outcome : Efficient formation of the boronate ester in moderate to high yields (26–83%), depending on substrate and catalyst choice.
This method allows for milder conditions and avoids the need for organolithium reagents, making it more suitable for scale-up and industrial applications.
Preparation Data Table
Characterization and Purity Confirmation
The synthesized compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) : $$^{1}H$$, $$^{13}C$$, and $$^{11}B$$ NMR to confirm boron coordination and aromatic substitution patterns.
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : For purity assessment (>95% purity).
- Elemental Analysis : To confirm molecular formula consistency.
Q & A
Q. What is the primary application of this compound in organic synthesis, and what methodological considerations are critical for its use in Suzuki-Miyaura coupling reactions?
This boronic ester is a key reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl bonds critical in pharmaceuticals and materials science. Methodological considerations include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands that balance reactivity and stability.
- Solvent/base systems : Use of polar aprotic solvents (e.g., THF, DMF) paired with inorganic bases (e.g., K₂CO₃, CsF) to activate the boron center.
- Reaction monitoring : TLC or HPLC to track consumption of the boronic ester and aryl halide .
Q. What synthetic routes are employed to prepare this compound, and how is purity optimized?
Synthesis typically involves Miyaura borylation , where the corresponding aryl bromide reacts with bis(pinacolato)diboron under palladium catalysis. Key steps include:
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Purity validation : NMR (¹H, ¹³C, ¹¹B) and HPLC to confirm >95% purity.
- Stabilization : Addition of radical inhibitors (e.g., BHT) during storage to prevent oxidation .
Advanced Questions
Q. How do structural modifications in analogous dioxaborolane compounds influence reactivity, and what experimental approaches elucidate structure-activity relationships?
Substituent position and electronic effects significantly impact cross-coupling efficiency. Comparative studies involve:
- Kinetic analysis : Measuring reaction rates for analogs with varying substituents (e.g., electron-withdrawing vs. donating groups).
- Computational modeling : DFT calculations to map electron density on the boron center and predict reactivity .
| Compound Analogue | Substituent Position | Reactivity (Yield%) | Reference |
|---|---|---|---|
| 2-(3',4'-Dichlorobiphenyl)-dioxaborolane | 3',4' | 78% | |
| 2-(5-Methylbiphenyl)-dioxaborolane | 5-methyl | 65% |
Q. What analytical techniques effectively identify degradation products under varying storage conditions, and how do these findings inform handling protocols?
Degradation pathways (e.g., hydrolysis, oxidation) are assessed via:
- Stress testing : Exposure to light, moisture, or elevated temperatures.
- HPLC-MS : Identifies protodeboronation byproducts (e.g., phenol derivatives).
- Karl Fischer titration : Quantifies moisture uptake, which correlates with reduced reaction yields. Recommendations : Store under argon at 2–8°C in amber vials with desiccants .
Q. How can contradictions in catalytic efficiency across solvent systems be resolved methodologically?
Contradictions often arise from solvent/base interactions or competing side reactions. Systematic approaches include:
Q. How can theoretical frameworks guide the compound’s application in materials science or drug design?
Theoretical models such as density functional theory (DFT) predict:
- Electronic properties : Bandgap modulation in OLED materials via substituent tuning.
- Binding affinity : Docking studies to optimize boronic ester interactions with biological targets (e.g., proteases).
- Solubility parameters : COSMO-RS simulations to design derivatives with enhanced aqueous compatibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
